molecular formula C11H13NO5 B1352600 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester CAS No. 139123-56-1

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

Cat. No.: B1352600
CAS No.: 139123-56-1
M. Wt: 239.22 g/mol
InChI Key: ZCDHDTQWOJRFFE-UHFFFAOYSA-N
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Description

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester is an organic compound with the molecular formula C10H11NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester typically involves the esterification of 2,3-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in the context of herbicides, it inhibits the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester is unique due to the presence of the methoxymethyl group, which imparts specific reactivity and biological activity. This functional group allows for targeted modifications and enhances the compound’s utility in various applications.

Biological Activity

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester (commonly referred to as the compound) is an organic compound with significant biological activity owing to its structural characteristics. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields.

The compound has the molecular formula C10H11NO5C_{10}H_{11}NO_5 and features a pyridine ring substituted with two carboxylic acid groups and a methoxymethyl group. Its unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as a potential inhibitor of histone demethylases, particularly the JMJD2E subfamily. This inhibition can alter gene expression by affecting histone methylation status, which is crucial for epigenetic regulation.

Enzyme Inhibition

Research indicates that derivatives of pyridine dicarboxylic acids can selectively inhibit JMJD2E over other related enzymes such as prolyl-hydroxylase domain isoform 2 (PHD2). The inhibition potency varies based on the substituents at the C-3 position of the pyridine ring. For instance, compounds bearing methoxy or fluoro groups showed significantly enhanced inhibitory activity compared to others with less favorable substituents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Histone Demethylase Inhibition : Selectively inhibits JMJD2E, which may have implications in cancer therapy and epigenetic research.
  • Cellular Metabolism Modulation : Influences pathways related to oxidative stress responses and energy metabolism by interacting with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) dependent enzymes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms.

Inhibition Studies

A series of compounds derived from 2,3-pyridinedicarboxylic acid were synthesized and tested for their inhibitory effects on JMJD2E. The results demonstrated that specific substitutions at the C-3 position significantly influenced potency:

CompoundSubstituentIC50 (µM)Selectivity
37None15Moderate
45Methoxy5High
47Fluoro3Very High
43Carboxylate25Low

These findings indicate that structural modifications can enhance selectivity and potency against specific targets .

Cellular Effects

In vitro studies revealed that the compound affects gene expression related to oxidative stress responses. For example, it was observed to upregulate genes involved in antioxidant defense mechanisms in cultured cell lines. This effect suggests a role in protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks (H335) .
  • Storage : Store in a dry environment at 2–8°C to maintain stability .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers to prevent environmental release .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>99% as per similar esters) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and IR (ester C=O stretch ~1740 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z 281.1 (C12_{12}H13_{13}NO6_6) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Esterification : React 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid with methanol in the presence of H2_2SO4_4 (cat.) under reflux .
  • Purification : Recrystallize from ethanol/water mixture to isolate dimethyl ester .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the 5-(methoxymethyl) substituent on the pyridine ring’s reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and substituent effects on ring aromaticity .
  • Comparative Studies : Synthesize analogs (e.g., 5-methyl or 5-nitro derivatives) and compare reactivity in nucleophilic substitution using kinetic assays .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by the electron-donating methoxymethyl group .

Q. What methodological approaches resolve contradictions in reported thermal stability data?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under N2_2 atmosphere (10°C/min) to determine decomposition onset temperature (reported melting point: 140–145°C) .
  • DSC Profiling : Identify phase transitions and exothermic events (e.g., decomposition above 200°C) .
  • Controlled Pyrolysis : GC-MS analysis of decomposition products (e.g., CO, NOx_x) under inert vs. oxidative conditions .

Q. How should researchers design experiments to assess the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer :

  • Metal Complexation : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water and monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • X-ray Crystallography : Determine crystal structure of metal complexes to confirm binding modes (e.g., bidentate via ester carbonyls) .
  • Stability Constants : Use potentiometric titrations (pH-metric method) to quantify logK values for metal-ligand interactions .

Q. Data Contradiction Analysis

  • Example Scenario : Discrepancies in reported melting points (140–145°C vs. hypothetical higher values).
    • Resolution : Cross-validate using differential scanning calorimetry (DSC) and ensure sample purity via HPLC .

Properties

IUPAC Name

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHDTQWOJRFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455108
Record name 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139123-56-1
Record name 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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